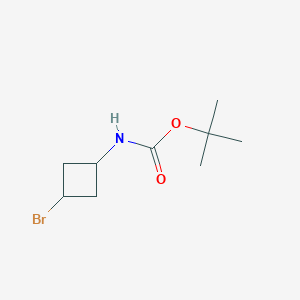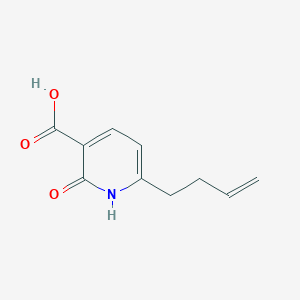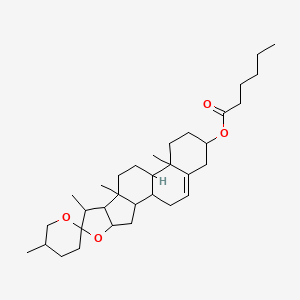![molecular formula C13H22N2O B2928878 3-[(Diethylamino)methyl]-4-ethoxyaniline CAS No. 51388-07-9](/img/structure/B2928878.png)
3-[(Diethylamino)methyl]-4-ethoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(Diethylamino)methyl]-4-ethoxyaniline” is a chemical compound with the molecular formula C13H22N2O and a molecular weight of 222.33 .
Molecular Structure Analysis
The molecular structure of “3-[(Diethylamino)methyl]-4-ethoxyaniline” consists of a benzene ring substituted with an ethoxy group and a diethylaminomethyl group . The InChI code for this compound is 1S/C13H22N2O/c1-4-15(5-2)10-11-9-12(14)7-8-13(11)16-6-3/h7-9H,4-6,10,14H2,1-3H3 .
Applications De Recherche Scientifique
Synthesis of Substituted Phenylureas:
- Gardner, Moir, and Purves (1948) conducted studies in the polyoxypenol series, focusing on synthesizing alkoxylated derivatives of sym-diethyldiphenylurea from methylated and ethylated vanillin. This work involved the conversion of methylated vanillin to 3,4-dimethoxyaniline and its derivatives, including 3-methoxy-4-ethoxyaniline, through standard procedures (Gardner, Moir, & Purves, 1948).
Metal-Free and Metallophthalocyanines Synthesis:
- A study by Acar et al. (2012) described the synthesis of new phthalocyanine derivatives bearing 1,3-bis[3-(diethylamino)phenoxy]propan-2-ol substituent. These derivatives were characterized for their aggregation behaviors in various solvents, demonstrating potential applications in materials science (Acar et al., 2012).
Chemosensor Development:
- Dhara et al. (2014) synthesized a 5-methoxy isatin-appended rhodamine dye involving a derivative of diethylamino. This compound was used as a chemosensor for Al³⁺ ions, showcasing its application in chemical sensing and detection (Dhara et al., 2014).
Corrosion Inhibition Study:
- Djenane et al. (2019) conducted a study on α-aminophosphonic acids, where ethyl hydrogen [(2-methoxyphenyl)(methylamino) methyl]phosphonate was synthesized. This compound's efficiency in inhibiting corrosion on mild steel was evaluated, indicating its potential application in corrosion prevention (Djenane et al., 2019).
Fluorescent Probe for Lipopolysaccharides:
- Yang et al. (2016) developed a novel fluorescent compound for detecting lipopolysaccharides (LPS), which could be useful in biomedical research and diagnostics (Yang et al., 2016).
Propriétés
IUPAC Name |
3-(diethylaminomethyl)-4-ethoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-4-15(5-2)10-11-9-12(14)7-8-13(11)16-6-3/h7-9H,4-6,10,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOSHDUBGFIFMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)N)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2928795.png)
![N-[[4-(2-Aminoethyl)phenyl]methyl]-7,8-dihydronaphthalene-2-carboxamide;hydrochloride](/img/structure/B2928796.png)




![2-methoxy-5-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)benzamide](/img/structure/B2928804.png)
![N-(3,4-dimethylphenyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2928806.png)
![4-fluoro-3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2928807.png)

![2-(2-(indolin-1-yl)-2-oxoethyl)-7-(4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2928810.png)

![4-[benzyl(methyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2928815.png)
![4-[(2-chloropyridin-3-yl)sulfonyl]-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2928818.png)